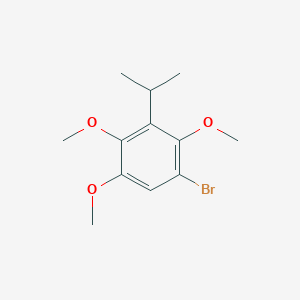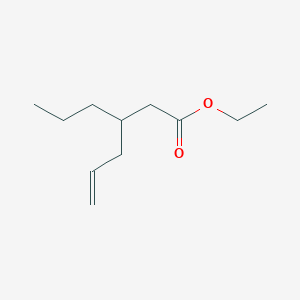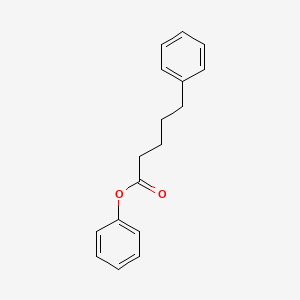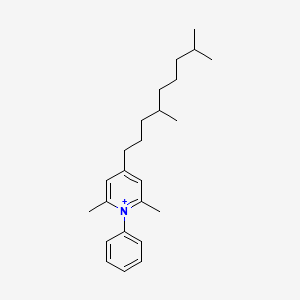
Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- is an organic compound with a complex structure It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, methoxy groups, and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of catalysts and optimized reaction conditions would be essential to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl₃) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile depending on the reaction conditions. The methoxy groups can donate electron density to the benzene ring, making it more reactive towards electrophilic substitution. The bromine atom can participate in nucleophilic substitution reactions, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3,4,5-trimethoxybenzene: Similar structure but lacks the isopropyl group.
1,2,4-Trimethoxybenzene: Lacks the bromine and isopropyl groups.
1,3,5-Trimethoxybenzene: Different substitution pattern on the benzene ring.
Uniqueness: Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- is unique due to the combination of bromine, methoxy, and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
144707-40-4 |
|---|---|
Molekularformel |
C12H17BrO3 |
Molekulargewicht |
289.16 g/mol |
IUPAC-Name |
1-bromo-2,4,5-trimethoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H17BrO3/c1-7(2)10-11(15-4)8(13)6-9(14-3)12(10)16-5/h6-7H,1-5H3 |
InChI-Schlüssel |
RHKJHHQZQROKIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC(=C1OC)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
methyl}carbonimidoyl](/img/structure/B14265204.png)
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)

![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)


![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)
![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)



